An In-depth Technical Guide to Dansyl 2-(2-aminoethoxy)ethanol: Structure, Synthesis, and Applications
An In-depth Technical Guide to Dansyl 2-(2-aminoethoxy)ethanol: Structure, Synthesis, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Dansyl 2-(2-aminoethoxy)ethanol, a fluorescent molecule of significant interest in biochemical and pharmaceutical research. The guide details its molecular structure, outlines a robust synthesis protocol, and explores its key spectroscopic properties. Furthermore, it delves into the practical applications of this compound as a fluorescent probe, with a focus on its utility in labeling and detection assays. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage fluorescent labeling technologies in their work.
Introduction to Dansyl Fluorophores and Their Significance
The dansyl group, an abbreviation for 5-(dimethylamino)naphthalene-1-sulfonyl, is a cornerstone of fluorescence spectroscopy in the life sciences. When covalently attached to a target molecule, the dansyl moiety acts as a fluorescent reporter, or fluorophore. A key characteristic of the dansyl group is its environmental sensitivity; its fluorescence emission maximum and quantum yield are highly dependent on the polarity of its local environment.[1] This property makes dansyl-derivatized molecules powerful tools for probing molecular interactions, conformational changes in proteins, and the dynamics of biological membranes.[1][2]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the most common reagent used to introduce the dansyl group.[2] It readily reacts with primary and secondary amino groups under alkaline conditions to form stable sulfonamide linkages.[2][3] This reactivity profile makes it an excellent choice for labeling a wide array of biomolecules, including proteins, peptides, and amino acids.[3]
This guide focuses on a specific dansyl derivative, Dansyl 2-(2-aminoethoxy)ethanol, which incorporates a flexible and hydrophilic linker arm. This structural feature can be advantageous in certain applications by minimizing steric hindrance and potentially improving the aqueous solubility of the labeled conjugate.
Molecular Structure and Physicochemical Properties
The molecular structure of Dansyl 2-(2-aminoethoxy)ethanol arises from the reaction between dansyl chloride and the primary amine of 2-(2-aminoethoxy)ethanol. The resulting molecule consists of the bulky, hydrophobic dansyl group connected to the hydrophilic ethoxyethanol linker.
Chemical Structure:
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IUPAC Name: N-(2-(2-hydroxyethoxy)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
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Molecular Formula: C₁₆H₂₂N₂O₄S
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Molecular Weight: 354.43 g/mol
The structure combines the advantageous spectroscopic properties of the dansyl fluorophore with a linker that can influence its solubility and interaction with target molecules.
Key Structural Features and Their Implications
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Dansyl Group: This is the fluorogenic component, responsible for the molecule's absorption and emission properties. The dimethylamino group and the naphthalene ring system form a charge-transfer complex that is sensitive to the surrounding environment.[4]
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Sulfonamide Linkage: This covalent bond connecting the dansyl group to the linker is highly stable, ensuring the integrity of the fluorescent label under a wide range of experimental conditions.[3]
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Ethoxyethanol Linker: This portion of the molecule provides a flexible spacer arm. The ether and terminal hydroxyl groups increase the hydrophilicity of the molecule compared to a simple alkyl chain, which can be beneficial for labeling in aqueous buffers.
Synthesis and Characterization
The synthesis of Dansyl 2-(2-aminoethoxy)ethanol is a straightforward nucleophilic substitution reaction. The primary amine of 2-(2-aminoethoxy)ethanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride.
Synthetic Workflow
The following protocol outlines a general procedure for the synthesis of Dansyl 2-(2-aminoethoxy)ethanol.
Caption: A general workflow for the synthesis of Dansyl 2-(2-aminoethoxy)ethanol.
Detailed Experimental Protocol
Materials:
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Dansyl chloride[2]
-
2-(2-aminoethoxy)ethanol[5]
-
Acetone
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Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol in 0.1 M sodium bicarbonate buffer (pH 9.5). In a separate container, prepare a solution of dansyl chloride in acetone.[3][6]
-
Reaction: While stirring vigorously, add the dansyl chloride solution dropwise to the 2-(2-aminoethoxy)ethanol solution at room temperature. The reaction mixture should be protected from light to prevent photobleaching of the dansyl group.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.[6]
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Workup:
-
Remove the acetone from the reaction mixture using a rotary evaporator.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Dansyl 2-(2-aminoethoxy)ethanol.
Characterization
The successful synthesis of Dansyl 2-(2-aminoethoxy)ethanol can be confirmed using standard analytical techniques:
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Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product. The product should be fluorescent under UV light.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the covalent linkage between the dansyl group and the linker.
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UV-Visible Spectroscopy: To determine the absorption spectrum and molar absorptivity.
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Fluorescence Spectroscopy: To characterize the excitation and emission spectra.
Spectroscopic Properties
The utility of Dansyl 2-(2-aminoethoxy)ethanol as a fluorescent probe is defined by its spectroscopic properties.
Absorption and Emission Spectra
Dansyl derivatives typically exhibit a broad absorption spectrum with a maximum around 330-350 nm.[2] The fluorescence emission is also broad and highly sensitive to the polarity of the solvent.[7] In nonpolar solvents, the emission maximum is typically in the blue-green region of the spectrum, while in polar solvents, it shifts to longer wavelengths (red-shift).[1]
| Property | Wavelength Range (nm) | Solvent Dependence |
| Absorption Maximum (λabs) | ~330 - 350 | Less sensitive |
| Emission Maximum (λem) | ~480 - 580 | Highly sensitive (red-shifts with increasing polarity) |
Environmental Sensitivity
The significant Stokes shift (the difference between the absorption and emission maxima) and the environmental sensitivity of the dansyl fluorophore are its most valuable assets. When Dansyl 2-(2-aminoethoxy)ethanol binds to a nonpolar region of a protein or membrane, a blue shift in its emission maximum and an increase in its fluorescence quantum yield are typically observed.[1] This phenomenon can be exploited to study binding events and conformational changes.
Applications in Research and Drug Development
The unique properties of Dansyl 2-(2-aminoethoxy)ethanol make it a versatile tool for a variety of applications.
Fluorescent Labeling of Biomolecules
The primary application of this compound is as a fluorescent labeling reagent for molecules containing functional groups that can react with the terminal hydroxyl group of the linker, or for use in applications where a hydrophilic, flexible spacer is desired. While dansyl chloride itself is used to label amines, Dansyl 2-(2-aminoethoxy)ethanol could be further modified at its hydroxyl group for alternative conjugation strategies.
Probing Protein Binding Sites
The environmentally sensitive fluorescence of the dansyl group can be used to characterize the polarity of protein binding sites. A blue shift in the emission spectrum upon binding of a dansyl-labeled ligand is indicative of a hydrophobic binding pocket.
Fluorescence Resonance Energy Transfer (FRET)
The dansyl group can serve as an energy acceptor in FRET-based assays when paired with a suitable donor fluorophore, such as tryptophan.[2] FRET is a powerful technique for measuring distances on a molecular scale and can be used to study protein-protein interactions and conformational changes.
High-Throughput Screening (HTS)
Fluorescence-based assays are amenable to high-throughput screening. Dansyl 2-(2-aminoethoxy)ethanol, or derivatives thereof, can be used to develop assays for screening compound libraries for potential drug candidates that bind to a specific target protein.
Safety and Handling
2-(2-aminoethoxy)ethanol is a corrosive substance that can cause severe skin burns and eye damage.[8][9][10][11] Inhalation can irritate the respiratory tract.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Dansyl chloride is also corrosive and should be handled with care.[2] It is sensitive to moisture and should be stored in a desiccator.
Conclusion
Dansyl 2-(2-aminoethoxy)ethanol is a valuable fluorescent probe that combines the well-established spectroscopic properties of the dansyl fluorophore with a flexible, hydrophilic linker. Its synthesis is straightforward, and its environmentally sensitive fluorescence makes it a powerful tool for a wide range of applications in biochemistry, molecular biology, and drug discovery. By understanding its molecular structure, synthesis, and spectroscopic properties, researchers can effectively leverage this compound to gain insights into complex biological systems.
References
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MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021-11-14). [Link]
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A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. [Link]
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PMC. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. [Link]
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Semantic Scholar. Fluorescence of dansyl amino acids in organic solvents and protein solutions. [Link]
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2-(2-AMINOETHOXY)ETHANOL. [Link]
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Wikipedia. Dansyl chloride. [Link]
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ResearchGate. Spectral properties of dansylglycine (DSG) and 2-(3-thienyl) ethyl... [Link]
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RSC Publishing. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. [Link]
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Indenta Chemicals (India) Pvt. Ltd. Material Safety Data Sheet 2-(2-Aminoethylamino)ethanol. [Link]
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PubChem. Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-. [Link]
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ScienceDirect. Optical evaluation of dansyl derivatives and their implementation in low-cost and flexible dye-doped PMMA platforms. (2024-02-19). [Link]
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Hancock Lab. Dansyl-Polymyxin Synthesis. [Link]
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DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. (2001-02-26). [Link]
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Ataman Kimya. 2-(2-AMINOETHOXY)ETHANOL. [Link]
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